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Compound of Interest

Compound Name:

Tert-butyl 4-(2-

bromoacetyl)piperidine-1-

carboxylate

Cat. No.: B153289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical

context of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This compound is a key

intermediate in the synthesis of various biologically active molecules, including PROTACs

(Proteolysis Targeting Chimeras) and kinase inhibitors.

Chemical and Physical Properties
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a solid at room temperature. Its key

physical and chemical properties are summarized in the table below.
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Property Value

CAS Number 301221-79-4

Molecular Formula C₁₂H₂₀BrNO₃

Molecular Weight 306.2 g/mol

Physical Form Solid

Purity Typically ≥97%

Storage Temperature Room Temperature or 4°C

Boiling Point 368°C at 760 mmHg

Flash Point 176°C

InChI Key HYRSGTXIVIMOOX-UHFFFAOYSA-N

Safety and Handling
2.1. GHS Hazard Classification

This compound is considered hazardous. The following table summarizes its GHS hazard

statements.

Hazard Code Hazard Statement

H302 Harmful if swallowed

H314 / H315
Causes severe skin burns and eye damage /

Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

H335 May cause respiratory irritation

2.2. Precautionary Measures and Personal Protective Equipment (PPE)
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Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling

this compound.

Precautionary Code Precautionary Statement

P260 / P261 Do not breathe dust/fume/gas/mist/vapors/spray

P264 Wash hands thoroughly after handling

P270
Do not eat, drink or smoke when using this

product

P271 Use only outdoors or in a well-ventilated area

P280
Wear protective gloves/protective clothing/eye

protection/face protection

P301+P330+P331
IF SWALLOWED: Rinse mouth. Do NOT induce

vomiting

P302+P352
IF ON SKIN: Wash with plenty of soap and

water

P304+P340
IF INHALED: Remove person to fresh air and

keep comfortable for breathing

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing

P362+P364
Take off contaminated clothing and wash it

before reuse

P405 Store locked up

P501
Dispose of contents/container in accordance

with local regulations

2.3. First Aid Measures

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing,

give artificial respiration and consult a doctor immediately.
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In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and

plenty of water. Consult a doctor.

In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth

to an unconscious person. Call a doctor or Poison Control Center immediately.

2.4. Storage and Disposal

Store the container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of

dust and aerosols. Dispose of the chemical in suitable and closed containers, in accordance

with appropriate local laws and regulations.

Experimental Protocols
While a specific published protocol for the synthesis of tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate is not readily available, a plausible synthetic route can

be derived from standard organic chemistry procedures for the α-bromination of ketones. The

following is a representative experimental protocol.

3.1. Proposed Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

This synthesis involves the bromination of the corresponding acetylpiperidine precursor.

Materials:

tert-Butyl 4-acetylpiperidine-1-carboxylate

N-Bromosuccinimide (NBS)

p-Toluenesulfonic acid (catalytic amount)

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

In a round-bottom flask, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in the anhydrous

solvent.

Add a catalytic amount of p-toluenesulfonic acid to the solution.

Slowly add N-Bromosuccinimide (NBS) to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

Thin Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate.

Extract the aqueous layer with the organic solvent used for the reaction.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane).

Collect the fractions containing the desired product and evaporate the solvent to yield tert-
butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.

3.2. General Reactivity

The bromoacetyl group is a reactive electrophile, making this compound a useful building block

for introducing the piperidine moiety into larger molecules through nucleophilic substitution
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reactions. The bromine atom is a good leaving group and will readily react with various

nucleophiles such as amines, thiols, and alcohols.

Role in Drug Development and Signaling Pathways
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is not known to be a direct modulator

of signaling pathways. Instead, its significance lies in its role as a versatile linker and building

block in the synthesis of molecules that do target specific pathways.

4.1. Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker

connecting them.[1] The piperidine moiety, introduced via intermediates like tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate, can be a crucial component of the linker.[2][3][4] The

rigidity and chemical properties of the piperidine ring can influence the overall conformation of

the PROTAC, which is critical for the formation of a stable ternary complex between the target

protein and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target

protein.[1][2][4]
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Caption: General mechanism of action for a PROTAC molecule.
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4.2. Intermediate for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib

and CDK9 inhibitors.[5]

Ibrutinib and the BTK Signaling Pathway: Ibrutinib is an inhibitor of Bruton's tyrosine kinase

(BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] This pathway is

often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.

[6] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting

its kinase activity.[6] This blocks downstream signaling, leading to reduced B-cell proliferation

and increased apoptosis.[6][8]
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Caption: Simplified Ibrutinib mechanism of action on the BTK pathway.

CDK9 and Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9) is a key regulator of

transcription elongation.[9][10] It is part of the positive transcription elongation factor b (P-

TEFb) complex, which phosphorylates RNA polymerase II and other factors to promote the
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synthesis of mRNA.[9][10] In many cancers, there is an over-reliance on the continuous

production of short-lived transcripts that are crucial for cell survival, making CDK9 an attractive

therapeutic target.[9] CDK9 inhibitors block the kinase activity of CDK9, leading to a decrease

in the transcription of these essential genes and inducing apoptosis in cancer cells.[10]
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Caption: Role of CDK9 in transcription and its inhibition.

Conclusion
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable chemical intermediate

with significant applications in the development of targeted therapeutics. Its safe handling

requires strict adherence to established safety protocols due to its hazardous properties.
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Understanding its reactivity and its role as a structural component in complex molecules like

PROTACs and kinase inhibitors is essential for its effective use in research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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